11-chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-6-carboxylic acid
Description
Chemical Identity: The compound 11-chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0²,⁶]dodeca-1(12),8,10-triene-6-carboxylic acid (CAS: 1236270-06-6) is a tricyclic heterocyclic molecule containing sulfur (thia), nitrogen (aza), and oxygen (oxo) atoms. Its molecular formula is C₁₁H₈ClNO₃S, with a molar mass of 269.7 g/mol . Synonyms include 7-Chloro-2,3-dihydro-1-oxopyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid, reflecting its fused benzothiazole-pyrrolidine core with a carboxylic acid substituent .
Structural Features: The tricyclic framework comprises a bicyclo[6.4.0] system fused to a smaller heterocyclic ring, with a chlorine atom at position 11 and a carboxylic acid group at position 4.
Properties
IUPAC Name |
7-chloro-1-oxo-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazole-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c12-6-1-2-8-7(5-6)13-9(14)3-4-11(13,17-8)10(15)16/h1-2,5H,3-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUSSTYMXIMALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(N(C1=O)C3=C(S2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Heterocycle Formation
The initial step typically involves forming the fused heterocyclic framework, which can be achieved through intramolecular cyclization reactions. For example, the synthesis may start from precursor molecules such as substituted benzothiazoles or pyrrolo[2,1-b]benzothiazoles, which are cyclized under specific conditions.
Oxidation to Incorporate Keto and Carboxylic Acid Groups
Oxidation of specific intermediates to introduce keto groups at the 3-position and oxidation to form the carboxylic acid at the 6-position can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under controlled conditions.
Final Functionalization and Purification
The final steps involve purification via recrystallization or chromatography, ensuring high purity of the target compound. These steps are often performed after confirming the structure via spectroscopic methods.
Representative Preparation Data Table
Research Findings and Notable Notes
Reaction Conditions:
The synthesis generally requires low temperatures during halogenation to prevent over-halogenation, and controlled oxidation to avoid degradation of the heterocyclic core.Yield Variability:
Yields depend heavily on the purity of intermediates and the specificity of halogenation and oxidation steps, with reported yields ranging from 60% to 85% in various studies.-
- Achieving regioselective chlorination at the 11-position.
- Controlling oxidation to selectively convert methyl groups to carboxylic acids without damaging the heterocyclic framework.
Safety and Handling: Reagents such as NCS, KMnO₄, and POCl₃ are hazardous and require appropriate safety measures, including inert atmospheres and temperature control.
Chemical Reactions Analysis
Types of Reactions
11-chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
11-chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 11-chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Ring System Complexity :
- The target compound features a tricyclic system (6.4.0.0²,⁶), whereas cephalosporins (e.g., CAS 21593-23-7 ) and penicillins (e.g., ) are bicyclic (e.g., bicyclo[4.2.0] or [3.2.0]). The tricyclic framework may enhance metabolic stability but reduce synthetic accessibility.
Substituent Effects :
- The chlorine atom in the target compound (position 11) is unique compared to cephalosporins, which typically prioritize β-lactamase-resistant side chains (e.g., pyridinylthio or furanylcarbonyl groups ). Chlorine’s electronegativity could modulate reactivity or binding affinity.
However, the absence of a β-lactam ring in the target compound implies a distinct mechanism of action.
Molecular Weight and Bioavailability: The target compound’s lower molecular weight (269.7 vs.
Research Findings and Limitations
- Antimicrobial Potential: While cephalosporins (e.g., ) are clinically validated antibiotics, the target compound’s bioactivity remains unconfirmed.
- Synthetic Challenges : The tricyclic core’s synthesis likely requires multi-step heterocyclization, contrasting with the well-established fermentation-based production of β-lactams .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 11-chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0²,⁶]dodeca-1(12),8,10-triene-6-carboxylic acid, and what critical reaction conditions are required?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, tricyclic core formation may require precise temperature control (e.g., 60–80°C), acidic/basic catalysts (e.g., H₂SO₄ or K₂CO₃), and protection/deprotection of reactive groups like carboxylic acids. Chlorination at the C11 position often employs POCl₃ or SOCl₂ under anhydrous conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry and substituent positions, with aromatic protons in the 6.5–8.5 ppm range and carbonyl carbons at ~170 ppm .
- X-ray crystallography : Resolves the bicyclic framework and stereochemistry, particularly for verifying the thia-aza bridge geometry .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, face shields, and fume hoods to avoid inhalation or skin contact.
- First aid : For eye exposure, rinse with water for ≥15 minutes; for ingestion, administer activated charcoal .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational chemistry methods be applied to optimize the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection (e.g., DMF vs. THF) and catalyst efficiency. Machine learning models trained on reaction databases can narrow optimal conditions (e.g., temperature, stoichiometry) by analyzing descriptors like steric hindrance and electronic effects .
Q. What strategies can resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer :
- Assay standardization : Use isogenic cell lines and uniform MIC protocols (e.g., CLSI guidelines) to minimize variability in antimicrobial studies .
- Metabolite profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity measurements .
- Structural analogs : Compare SAR data with derivatives (e.g., chloro vs. nitro substituents) to isolate electronic vs. steric contributions .
Q. What methodologies are used to analyze the stability and degradation pathways of this compound under varying conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (pH 1–13), then track degradation via HPLC.
- Kinetic modeling : Determine activation energy (Eₐ) for hydrolysis using Arrhenius plots to predict shelf-life .
- Isolation of degradants : Prep-HPLC or TLC isolates intermediates for structural elucidation (e.g., lactam ring opening or thia-aza bridge cleavage) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Scaffold diversification : Introduce substituents at C3 (oxo group) or C6 (carboxylic acid) to modulate polarity and bioavailability.
- Bioisosteric replacement : Replace the thia-aza bridge with oxa-aza or dithiolane systems to enhance metabolic stability .
- Docking simulations : Prioritize derivatives with improved binding to target enzymes (e.g., bacterial penicillin-binding proteins) using AutoDock Vina .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
